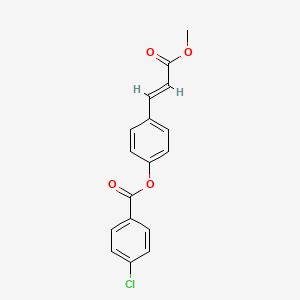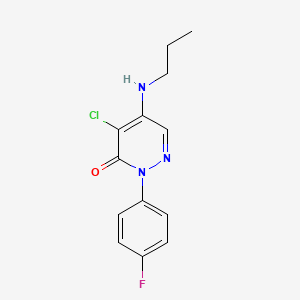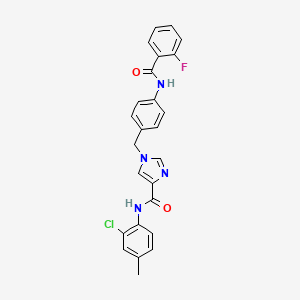
N-phenacyl-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenacyl-2-phenylacetamide” is an organic compound . It is also known as “N-Phenylacetamide” or “Acetanilid” and was formerly known by the trade name "Antifebrin" .
Synthesis Analysis
“N-phenacyl-2-phenylacetamide” can be synthesized by alkylation with benzyl chloride in the presence of powdered potassium hydroxide under microwave irradiation in a solvent-free system . The reactions can also be performed in the presence of phase-transfer catalysts .Molecular Structure Analysis
The molecular formula of “N-phenacyl-2-phenylacetamide” is C10H11NO2 . The average mass is 177.200 Da and the monoisotopic mass is 177.078979 Da .Chemical Reactions Analysis
The first-order reaction between “N-phenacyl-2-phenylacetamide” substitutes and Chloramine-T shows that the rate constant depends on the concentration of the “N-phenacyl-2-phenylacetamide” substitutes .Physical And Chemical Properties Analysis
“N-phenacyl-2-phenylacetamide” is a white crystalline solid . It has a faint odor and a melting point of 45-47°C . It is slightly soluble in water and miscible with most organic solvents .科学的研究の応用
Analgesic and Antipyretic Properties
N-phenacyl-2-phenylacetamide, through its relation to paracetamol, is primarily investigated for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Studies have explored its mechanism of action, highlighting its role in inhibiting the synthesis of prostaglandins, which are compounds involved in pain and fever processes. It is also explored for its potential uses in treating conditions like osteoarthritis and chronic pain, where inflammation is a key component (Iwuozor Kingsley Ogemdi, 2019).
Environmental Impact
The environmental persistence and effects of pharmaceutical compounds, including N-phenacyl-2-phenylacetamide derivatives like diclofenac, have been a growing area of research. Studies focus on their detection in wastewater and potential impacts on aquatic life, urging the need for effective wastewater treatment processes to mitigate environmental exposure (Vieno & Sillanpää, 2014).
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body) of N-phenacyl-2-phenylacetamide derivatives has been pivotal in understanding their therapeutic potential and safety profile. Studies explore how these compounds are absorbed, metabolized, and excreted by the body, as well as their interactions with various receptors and enzymes. This research underpins the development of safer and more effective therapeutic agents (Peltoniemi et al., 2016).
Therapeutic Repurposing
Ketamine, a compound with a similar pharmacological profile to N-phenacyl-2-phenylacetamide, showcases the potential for repurposing existing drugs for new therapeutic uses. Beyond its anesthetic properties, ketamine is investigated for its rapid-acting antidepressant effects, offering insights into novel treatment pathways for depression and chronic pain management. This highlights the broader implications of research on N-phenacyl-2-phenylacetamide and its derivatives in uncovering new therapeutic applications (Potter & Choudhury, 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-phenacyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBTLRMBZNIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-phenylethyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate](/img/structure/B2667489.png)
![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)

![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)


![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)
